(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
®-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted phenyl ring. The chiral center at the second carbon atom makes it an important molecule for enantioselective synthesis and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation reactions.
Final Deprotection and Purification: The Boc protecting group is removed under acidic conditions, and the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the carboxylic acid moiety, resulting in the formation of alcohols or aldehydes.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or other electrophiles on the phenyl ring.
Scientific Research Applications
®-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in enantioselective synthesis.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The chiral center allows for enantioselective binding, which is crucial for its biological activity. The Boc protecting group can be selectively removed to expose the amino group, enabling further functionalization or interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features but lacking the trifluoromethyl group and chiral center.
3,4,5-Trimethoxybenzylamine: Contains a substituted phenyl ring but differs in the nature of the substituents and lacks the Boc protecting group.
Oleic Acid: A fatty acid with a long aliphatic chain, structurally different but used in similar industrial applications.
Uniqueness
®-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is unique due to its combination of a chiral center, trifluoromethyl-substituted phenyl ring, and Boc protecting group. This combination imparts specific chemical and biological properties, making it valuable for enantioselective synthesis and as a precursor for biologically active compounds.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMOOODKNPYTEE-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426595 | |
Record name | N-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346694-78-8 | |
Record name | N-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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